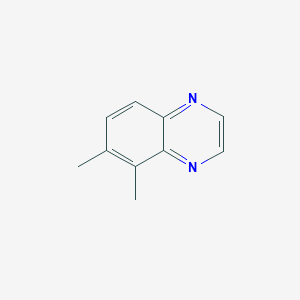
2-Methyl-3-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenylpiperazine (MPP) is a chemical compound that is used in scientific research for its pharmacological properties. MPP is a piperazine derivative that has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenylpiperazine is not fully understood. However, it has been suggested that 2-Methyl-3-phenylpiperazine may act as a serotonin receptor agonist. 2-Methyl-3-phenylpiperazine has also been shown to increase the levels of dopamine and norepinephrine in the brain.
Effets Biochimiques Et Physiologiques
2-Methyl-3-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 2-Methyl-3-phenylpiperazine has also been shown to have antipsychotic effects. In addition, 2-Methyl-3-phenylpiperazine has been shown to have analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-3-phenylpiperazine in lab experiments is that it is relatively easy to synthesize. Another advantage is that 2-Methyl-3-phenylpiperazine has been extensively studied for its pharmacological properties. However, one limitation of using 2-Methyl-3-phenylpiperazine in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 2-Methyl-3-phenylpiperazine. One future direction is to study the potential use of 2-Methyl-3-phenylpiperazine as an antidepressant agent. Another future direction is to study the potential use of 2-Methyl-3-phenylpiperazine as an analgesic agent. In addition, further research is needed to fully understand the mechanism of action of 2-Methyl-3-phenylpiperazine.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-phenylpiperazine involves the reaction of 2-methylpiperazine with phenylmagnesium bromide. The reaction is carried out in anhydrous tetrahydrofuran (THF) at a low temperature. The resulting product is purified by recrystallization to obtain pure 2-Methyl-3-phenylpiperazine.
Applications De Recherche Scientifique
2-Methyl-3-phenylpiperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including depression, anxiety, and schizophrenia. 2-Methyl-3-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 2-Methyl-3-phenylpiperazine has also been studied for its potential use as an antipsychotic agent. In addition, 2-Methyl-3-phenylpiperazine has been studied for its potential use as an analgesic agent.
Propriétés
Numéro CAS |
104096-26-6 |
|---|---|
Nom du produit |
2-Methyl-3-phenylpiperazine |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-methyl-3-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
Clé InChI |
FGMBXZFXOUIKOT-UHFFFAOYSA-N |
SMILES |
CC1C(NCCN1)C2=CC=CC=C2 |
SMILES canonique |
CC1C(NCCN1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




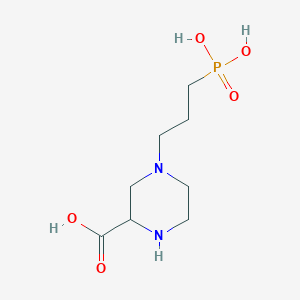
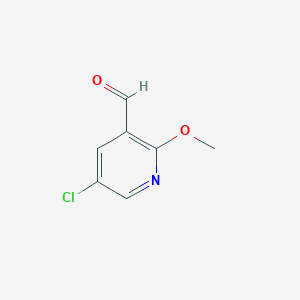
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)



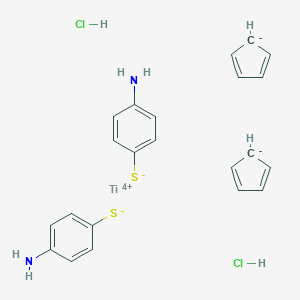
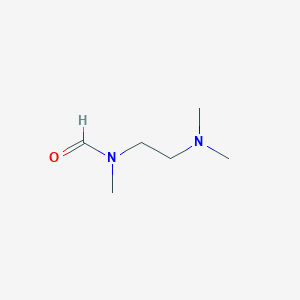
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)

